Chelation-Driven Differentiation: Oxydiacetate vs. Monocarboxylate and Thiodiacetate Anions in Metal Complex Stability
The hydrogen oxydiacetate anion (ODA²⁻/HODA⁻) provides tridentate chelation via its ether oxygen and two carboxylate oxygens, a capability absent in monocarboxylate anions such as acetate or formate. In thorium(IV) complexation studies, the stability order for 1:1 complexes is iminodiacetate > oxydiacetate > thiodiacetate > succinate, with the relative stabilities governed by reaction enthalpies [1]. For uranyl(VI), the 1:1 oxydiacetate complex has a log β of 5.77 ± 0.09, compared to 9.90 ± 0.09 for the iminodiacetate analogue, quantitatively establishing oxydiacetate's intermediate chelating strength between the stronger iminodiacetate and the non-chelating succinate [2]. This positions (2-hydroxyethyl)ammonium hydrogen oxydiacetate as a moderate-strength, ether-bridged chelator suitable for applications where full aminopolycarboxylate strength (e.g., EDTA) is unnecessary or undesirable.
| Evidence Dimension | Stability constant (log β) of 1:1 metal–ligand complex for uranyl(VI) |
|---|---|
| Target Compound Data | Oxydiacetate (ODA): log β₁₁ = 5.77 ± 0.09 |
| Comparator Or Baseline | Iminodiacetate (IDA): log β₁₁ = 9.90 ± 0.09; Succinate: no stable mononuclear complex under comparable conditions |
| Quantified Difference | Δlog β ≈ 4.13 (IDA vs. ODA); ODA forms a measurable 1:1 complex whereas succinate does not |
| Conditions | Aqueous solution, I = 0.1 M, 25 °C, potentiometric titration |
Why This Matters
For procurement decisions, this intermediate chelation strength fills a functional gap between strong aminopolycarboxylates (EDTA, IDA) and non-chelating organic acid salts, enabling metal buffering without excessive sequestration.
- [1] Di Bernardo, P. et al. (2022). Thermodynamics of the Complex Formation between Thorium(IV) and some Polydentate Ligands in Aqueous Solution. Università degli Studi di Padova. View Source
- [2] Jiang, J. et al. (2003). Solution chemistry of uranyl ion with iminodiacetate and oxydiacetate: A combined NMR/EXAFS and potentiometry/calorimetry study. Inorganic Chemistry, 42(4), 1233–1240. View Source
